Cas no 69632-31-1 ((S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine)

(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine structure
69632-31-1 structure
Product Name:(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine
Numero CAS:69632-31-1
MF:C15H13N3O5
MW:315.280823469162
MDL:MFCD00064498
CID:90475
PubChem ID:24857887
Update Time:2025-09-22

(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine
    • (S)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide
    • (S)-(+)-N-(3,5-dinitrobenzoyl)-alpha-methylbenzyl
    • S-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylethylamine
    • (S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine
    • 3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide
    • (S)-(+)-N-(3,5-DINITROBENZOYL)-ALPHA-PHENYLETHYLAMINE
    • CHEMBL3133163
    • D1852
    • (S)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide, 98%
    • 69632-31-1
    • [3-hydroxyazonoyl-5-[[(1S)-1-phenylethyl]carbamoyl]phenyl]azinic acid
    • (b)-(+)-N-[3,5-Dinitrobenzoyl]-alpha-methylbenzylamine
    • SCHEMBL3069141
    • DTXSID40420804
    • (S)-3,5-dinitro-N-(1-phenylethyl)benzamide
    • MFCD00064498
    • G86100
    • ABEVDCGKLRIYRW-JTQLQIEISA-N
    • MDL: MFCD00064498
    • Inchi: 1S/C15H13N3O5/c1-10(11-5-3-2-4-6-11)16-15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-10H,1H3,(H,16,19)/t10-/m0/s1
    • Chiave InChI: ABEVDCGKLRIYRW-JTQLQIEISA-N
    • Sorrisi: O=C(C1C=C(C=C(C=1)[N+](=O)[O-])[N+](=O)[O-])N[C@@H](C)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 315.08600
  • Massa monoisotopica: 315.085521
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 6
  • Complessità: 431
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 2.8
  • Superficie polare topologica: 121

Proprietà sperimentali

  • Colore/forma: Cristalli gialli grigi
  • Densità: 1.362
  • Punto di fusione: 158-161 °C (lit.)
  • Punto di ebollizione: 482.9°C at 760 mmHg
  • Punto di infiammabilità: 245.8°C
  • Indice di rifrazione: 1.627
  • PSA: 120.74000
  • LogP: 4.43130
  • Attività ottica: [α]20/D +46.2°, c = 0.9 in acetone
  • Solubilità: Insolubile in acqua

(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: 26-36
  • Identificazione dei materiali pericolosi: Xi

(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB116292-1 g
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine, 98%; .
69632-31-1 98%
1 g
€185.30 2023-07-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
296910-1G
(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine
69632-31-1 98%
1G
¥258.5 2022-02-24
Cooke Chemical
F090221-1g
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine
69632-31-1 98
1g
RMB 420.00 2025-02-21
Cooke Chemical
F090221-5g
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine
69632-31-1 98
5g
RMB 1969.60 2025-02-21
Cooke Chemical
F090221-25g
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine
69632-31-1 98
25g
RMB 5243.20 2025-02-21
abcr
AB116292-1g
(S)-(+)-N-(3,5-Dinitrobenzoyl)-1-phenylethylamine, 98%; .
69632-31-1 98%
1g
€185.30 2024-06-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1673505-1g
(S)-3,5-dinitro-N-(1-phenylethyl)benzamide
69632-31-1 98%
1g
¥265.00 2024-05-03

(S)-(+)-N-(3,5-dinitrobenzoyl) 1-phenylethylamine Letteratura correlata

  • 1. Homolytic reactions of ligated boranes. Part 18. The scope of enantioselective hydrogen-atom abstraction by chiral amine–boryl radicals for kinetic resolution under conditions of polarity reversal catalysis
    Hai-Shan Dang,Valérie Diart,Brian P. Roberts J. Chem. Soc. Perkin Trans. 1 1994 1033
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.